GRPP Inhibits Glucose-Stimulated Insulin Secretion Whereas GLP-1 Potently Stimulates It
In isolated perfused rat pancreas preparations, GRPP (as rat GRPP, 3 or 30 pmol min⁻¹) markedly inhibited insulin secretion in response to 20 mmol L⁻¹ glucose infusion, whereas human GLP-1 (7-36) (30 pmol min⁻¹) potently stimulated insulin secretion under identical experimental conditions [1]. This functional opposition occurs despite both peptides originating from the same proglucagon precursor [2].
| Evidence Dimension | Effect on glucose-stimulated insulin secretion (GSIS) in isolated perfused rat pancreas |
|---|---|
| Target Compound Data | GRPP: Potent inhibition of GSIS at 3 and 30 pmol min⁻¹ |
| Comparator Or Baseline | hGLP-1 (7-36): Potent stimulation of GSIS at 30 pmol min⁻¹ |
| Quantified Difference | Opposing directional effects (inhibition vs. stimulation) with same-order magnitude of efficacy |
| Conditions | Isolated perfused pancreas from Sprague-Dawley rats; 5 mmol L⁻¹ basal glucose increased to 20 mmol L⁻¹ at 20 min; n=5 per group |
Why This Matters
This functional opposition demonstrates that GRPP cannot serve as a GLP-1 analog; procurement of GRPP is essential for studies investigating inhibitory regulators of insulin secretion.
- [1] Whiting L, Stewart KW, Hay DL, Harris PW, Choong YS, Phillips AR, Brimble MA, Cooper GJ. Glicentin-related pancreatic polypeptide inhibits glucose-stimulated insulin secretion from the isolated pancreas of adult male rats. Physiol Rep. 2015 Dec 3;3(12):e12638. Figure 3. View Source
- [2] Nature Metabolism. Fig. 1: The structure of proglucagon and its processing. Nat Metab. 2024. View Source
